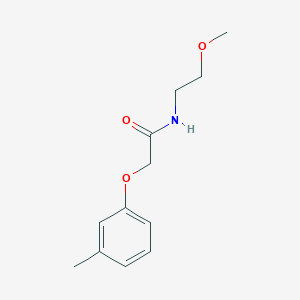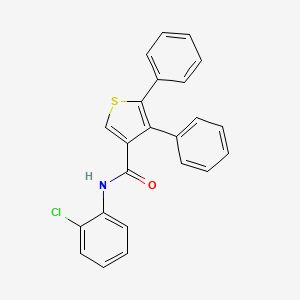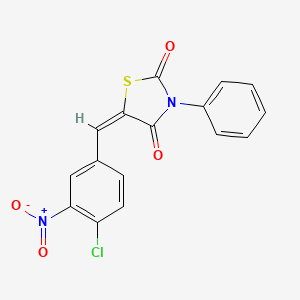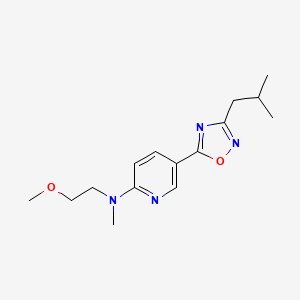
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide, also known as MPA-Na, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA-Na is a sodium salt of 2-(3-methylphenoxy)-N-(2-methoxyethyl)acetamide, which is a white crystalline powder that is soluble in water and ethanol.
作用机制
The mechanism of action of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is also thought to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of nitric oxide and cytokines, which are involved in the inflammatory response. N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have a low toxicity profile and is well-tolerated in animals.
实验室实验的优点和局限性
One of the advantages of using N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide in lab experiments is its low toxicity profile and high solubility in water and ethanol. However, one of the limitations of using N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide is its limited stability in solution, which may affect the reproducibility of experimental results.
未来方向
There are several future directions for research on N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide. One area of research is the development of more efficient synthesis methods for N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide. Another area of research is the investigation of the potential use of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide as a treatment for neuropathic pain in humans. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide and to investigate its potential use as a herbicide and growth regulator for plants.
合成方法
The synthesis of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-(2-methoxyethoxy)ethylamine in the presence of sodium hydroxide. The reaction results in the formation of N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide, which is then purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use as a local anesthetic and as a treatment for neuropathic pain. In agriculture, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been investigated for its potential use as a herbicide and as a growth regulator for plants. In material science, N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as a surfactant and as a template for the synthesis of nanoparticles.
属性
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10-4-3-5-11(8-10)16-9-12(14)13-6-7-15-2/h3-5,8H,6-7,9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWWEOFUZSKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B5116928.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5116953.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxybenzoyl)piperazine oxalate](/img/structure/B5116961.png)

![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)



![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)